N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1041535-26-5
VCID: VC2783153
InChI: InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16)
SMILES: CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Molecular Formula: C10H12ClF3N2
Molecular Weight: 252.66 g/mol

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1041535-26-5

Cat. No.: VC2783153

Molecular Formula: C10H12ClF3N2

Molecular Weight: 252.66 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine - 1041535-26-5

Specification

CAS No. 1041535-26-5
Molecular Formula C10H12ClF3N2
Molecular Weight 252.66 g/mol
IUPAC Name N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16)
Standard InChI Key QFURDCJAWVILTG-UHFFFAOYSA-N
SMILES CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Canonical SMILES CCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl

Introduction

Chemical Properties and Structure

Basic Properties

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is characterized by the molecular formula C₁₀H₁₂ClF₃N₂ and has a molecular weight of 252.66 g/mol . This compound is identified in chemical databases by CAS Registry Number 1041535-26-5 . The structure features a pyridine ring with three key functional groups: a trifluoromethyl substituent at the 5-position, a chlorine atom at the 3-position, and an N-butyl amino group at the 2-position .

Structural Information

The structural characteristics of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be summarized in the following table:

ParameterDetails
IUPAC NameN-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
Molecular FormulaC₁₀H₁₂ClF₃N₂
Molecular Weight252.66 g/mol
CAS Number1041535-26-5
Key Functional GroupsTrifluoromethyl (position 5), Chlorine (position 3), N-butyl amino (position 2)
Synonyms2-(Butylamino)-3-chloro-5-(trifluoromethyl)pyridine

Physicochemical Properties

Synthesis Methods

Synthetic Routes

The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine typically involves a nucleophilic substitution reaction using 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a precursor. Based on established methodologies for similar compounds, a viable synthetic pathway would include:

  • Preparation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine

  • N-alkylation with an appropriate butylating agent, such as 1-bromobutane

  • Purification and isolation of the final product

The related precursor compound, 3-chloro-5-(trifluoromethyl)pyridin-2-amine, can be synthesized through various methods described in the literature, including those outlined in patent documentation .

Reaction Conditions

Based on established methodologies for similar N-alkylation reactions, the synthesis would likely involve:

ParameterTypical Conditions
SolventAprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
BaseSodium hydride, potassium carbonate, or similar bases to facilitate nucleophilic substitution
TemperatureModerate heating (50-120°C) to enhance reaction rate
Reaction Time0.5-10 hours, depending on specific conditions
PressureTypically atmospheric, though some methods might employ pressurized systems

The reaction would involve nucleophilic substitution, where the butyl group attaches to the primary amine at the 2-position of the pyridine ring . The reaction conditions would need to be carefully controlled to avoid side reactions, particularly at the chlorine position.

Biological Activity and Applications

Applications in Agricultural and Pharmaceutical Fields

Trifluoromethylpyridine derivatives have established applications in both agricultural and pharmaceutical sectors. More than 20 trifluoromethylpyridine-containing agrochemicals have received ISO common names, and several derivatives are used in pharmaceutical and veterinary products .

The related compound, 2-amino-trifluoromethyl-halogenopyridine, has been confirmed as a useful intermediate for the synthesis of agricultural chemicals and medicines . This suggests that N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine may serve similar purposes, potentially functioning as:

  • An intermediate in the synthesis of complex bioactive molecules

  • A building block for agrochemical development

  • A precursor for pharmaceutical research

Structure-Activity Relationship

Influence of Functional Groups

The biological and chemical properties of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine are significantly influenced by its three key functional groups:

Trifluoromethyl Group (CF₃)

The trifluoromethyl group at the 5-position contributes several important properties:

  • Increases lipophilicity, enhancing membrane penetration

  • Provides metabolic stability due to strong C-F bonds

  • Alters electronic distribution within the molecule, affecting interactions with biological targets

  • Influences the compound's physical properties, including solubility and boiling point

Chlorine Atom

The chlorine at the 3-position:

N-butyl Amino Group

This substituent at the 2-position:

  • Increases the compound's hydrophobicity compared to the primary amine precursor

  • May participate in hydrogen bonding interactions

  • Provides a flexible chain that can adopt various conformations

  • Modifies the basicity of the amino nitrogen compared to the primary amine

Comparison with Structural Analogs

Understanding the structure-activity relationship of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be enhanced by comparing it with structural analogs:

CompoundKey Structural DifferencePotential Impact on Properties
3-Chloro-5-(trifluoromethyl)pyridin-2-amineLacks N-butyl groupLower lipophilicity, different hydrogen bonding pattern, increased NH₂ reactivity
N-alkyl derivatives with different chain lengthsAltered alkyl chain lengthModified lipophilicity, solubility, and conformational flexibility
2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridineContains CH₂NH₂ instead of NH-butylDifferent basicity, hydrogen bonding properties, and conformational behavior

Chemical Reactions

Reactivity Patterns

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can participate in various chemical reactions based on its functional groups:

N-butyl Amino Group Reactions

  • Further alkylation or acylation at the nitrogen atom

  • Hydrogen abstraction under basic conditions

  • Participation in condensation reactions with carbonyl compounds

Chlorine-Mediated Reactions

  • Nucleophilic aromatic substitution reactions, particularly with strong nucleophiles

  • Metal-catalyzed coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)

  • Halogen-metal exchange followed by functionalization

Pyridine Ring Reactions

  • Limited electrophilic aromatic substitution due to deactivation by electron-withdrawing groups

  • Directed metallation followed by functionalization

  • Coordination chemistry through the pyridine nitrogen

Synthetic Utility

The compound's reactivity profile makes it valuable as a building block for constructing more complex molecules through:

  • Functionalization at the chlorine position via cross-coupling reactions

  • Modification of the N-butyl chain through various transformations

  • Potential cyclization reactions involving the amino group and other functional groups

  • Use as a scaffold for creating compound libraries in medicinal chemistry programs

Analytical Characterization

Spectroscopic Properties

The structural identification and characterization of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be performed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic signals in ¹H NMR would include:

  • Aromatic protons of the pyridine ring (typically 6.5-8.5 ppm)

  • N-H proton (broad singlet, position dependent on concentration and solvent)

  • Butyl chain protons (0.8-3.5 ppm)

In ¹⁹F NMR, the trifluoromethyl group would show a distinctive singlet, typically around -60 to -65 ppm.

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 252, with characteristic isotope patterns due to the presence of chlorine. Fragmentation patterns would likely include loss of the butyl group and fragmentation of the pyridine ring.

Infrared Spectroscopy

Key IR absorptions would include:

  • N-H stretching (3300-3500 cm⁻¹)

  • C-F stretching from the trifluoromethyl group (1100-1350 cm⁻¹)

  • C-Cl stretching (600-800 cm⁻¹)

  • Aromatic C=C and C=N stretching (1400-1600 cm⁻¹)

Identification Parameters

The following identification parameters are useful for characterizing the compound:

ParameterValue
InChIInChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16)
SMILESCCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Exact Mass252.66 g/mol

Comparative Analysis with Related Compounds

Structural Relatives

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine can be compared with several structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amineC₁₀H₁₂ClF₃N₂252.66Reference compound
3-Chloro-5-(trifluoromethyl)pyridin-2-amineC₆H₄ClF₃N₂196.56Lacks N-butyl group
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamineC₇H₆ClF₃N₂210.58Has CH₂NH₂ instead of NH-butyl at position 2
2-Aminomethyl-3-chloro-5-trifluoromethylpyridine acetateC₉H₁₀ClF₃N₂O₂270.64Contains an acetate group

Functional Significance

The comparison with related compounds reveals important structure-function relationships:

  • The N-butylation of the amino group significantly increases lipophilicity compared to the primary amine precursor

  • The presence of both the chlorine and trifluoromethyl groups creates a unique electronic environment in the pyridine ring

  • The specific substitution pattern distinguishes this compound from other trifluoromethylpyridine derivatives and may confer specific biological properties

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